

Application Note: Structural Elucidation of Licochalcone B using NMR and LC-MS

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Compound of Interest		
Compound Name:	Licochalcone B	
Cat. No.:	B7819666	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Licochalcone B** is a chalcone flavonoid isolated from the roots of Glycyrrhiza species, known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects[1][2]. Accurate structural characterization is fundamental for drug discovery, quality control, and mechanistic studies. This application note provides detailed protocols for the structural analysis of **Licochalcone B** using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques, when used in conjunction, provide unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for the de novo structural elucidation of natural products. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the placement of protons and functional groups.

Protocol 1: NMR Sample Preparation and Data Acquisition

Sample Preparation:



- Accurately weigh 5-10 mg of purified Licochalcone B.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 DMSO-d₆ is often suitable for chalcones containing multiple hydroxyl groups.
- Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup & Data Acquisition:
 - Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.
 - Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00 \text{ ppm}$)[3].
 - Experiments:
 - ¹H NMR: Acquire a standard proton spectrum to identify the number and type of protons.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of carbon atoms. DEPT-135 or DEPT-90 pulses can be used to differentiate between CH, CH₂, and CH₃ groups.
 - 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., adjacent protons).
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

Data Presentation: NMR Spectral Data



Methodological & Application

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The chemical structure of **Licochalcone B** is provided below for reference. The quantitative ¹H and ¹³C NMR data are summarized in the following tables.

Structure of **Licochalcone B** (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Molecular Formula: $C_{16}H_{14}O_{5}[4]$ Molecular Weight: 286.28 g/mol [4]



Atom Position	¹ H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)
Ring A		
1'	-	131.5
2', 6'	7.95 (d, J=8.6 Hz)	131.2
3', 5'	6.90 (d, J=8.6 Hz)	115.8
4'-OH	10.2 (s)	-
4'	-	162.1
Linker		
α	7.80 (d, J=15.5 Hz)	120.5
β	7.75 (d, J=15.5 Hz)	145.0
C=O	-	188.0
Ring B		
1	-	115.5
2-OCH₃	3.85 (s)	60.5
2	-	145.8
3	-	140.2
4	-	148.5
5	7.10 (d, J=8.4 Hz)	118.0
6	6.85 (d, J=8.4 Hz)	112.0
Note: Chemical shifts are		

approximate and can vary based on solvent and concentration. Data is compiled from typical chalcone values and available spectral information.



Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Protocol 2: LC-MS Sample Preparation and Analysis

- Sample and Standard Preparation:
 - Prepare a stock solution of Licochalcone B (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Prepare working solutions by diluting the stock solution to a final concentration suitable for injection (e.g., 1-10 μg/mL).
 - Filter the sample through a 0.22 μm syringe filter before injection to prevent column clogging.
- LC-MS System and Conditions:
 - LC System: UPLC or HPLC system.
 - Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 μm) is typically used for separating flavonoids[5].
 - Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.2-0.4 mL/min[5].
 - Gradient Elution: A typical gradient might be: 0-2 min (15% B), 2-15 min (15-95% B), 15-20 min (95% B), followed by column re-equilibration[5].



- Injection Volume: 2-5 μL[5][6].
- MS Detector: Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer for accurate mass measurements[7].
- Ionization Mode: ESI in both positive ([M+H]+) and negative ([M-H]-) modes should be performed, as flavonoids ionize well in both[8][9].
- MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ions to obtain characteristic fragmentation patterns. Collision-Induced Dissociation (CID) is commonly used.

Data Presentation: Mass Spectrometry Data

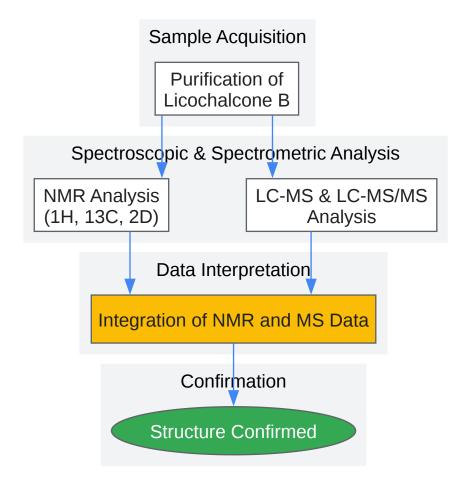


Parameter	Value	Notes
Molecular Formula	C16H14O5	
Exact Mass	286.0841	Computed by PubChem[4].
[M+H]+ (Positive Mode)	m/z 287.0919	Protonated molecule.
[M-H] ⁻ (Negative Mode)	m/z 285.0768	Deprotonated molecule.
Key MS/MS Fragments ([M+H] ⁺)	m/z 167, 151, 137, 121	Fragments correspond to cleavages of the propenone chain and losses from the aromatic rings. The m/z 121 fragment is characteristic of the unsubstituted 4-hydroxyphenyl acylium ion.
Key MS/MS Fragments ([M- H] ⁻)	m/z 270, 149, 134, 119	Common fragments include the loss of a methyl radical ([M-H-CH ₃] ⁻) and retro-Diels-Alder (RDA) type cleavages of the chalcone backbone.
Note: Fragmentation is predictive based on general flavonoid fragmentation behavior and the structure of Licochalcone B.		

Visualization of Workflows and Pathways Experimental Workflow for Structural Elucidation

The following diagram outlines the logical workflow for identifying and confirming the structure of **Licochalcone B**.





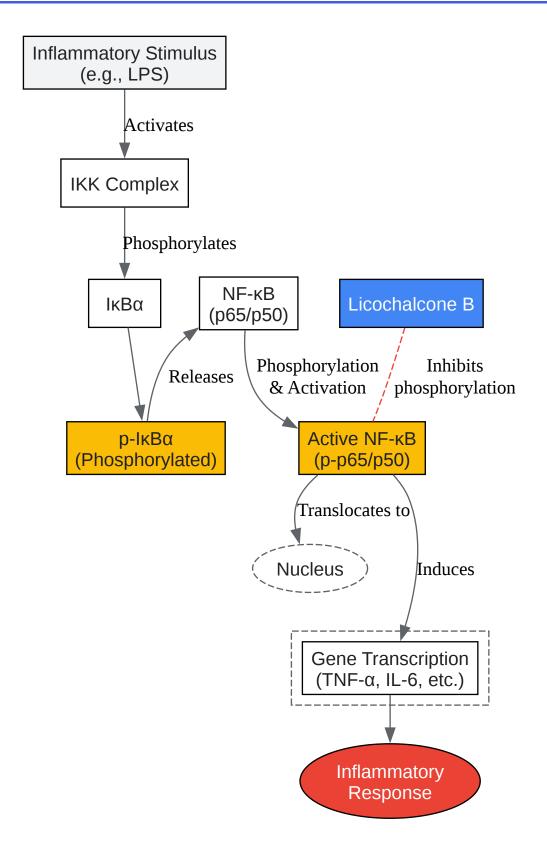
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Caption: Workflow for Licochalcone B structural analysis.

Inhibition of NF-kB Signaling Pathway by Licochalcone B

Licochalcone B exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB[10].





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